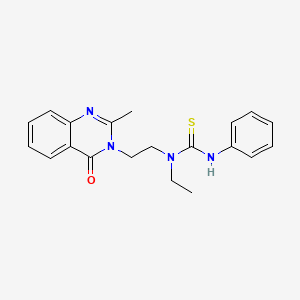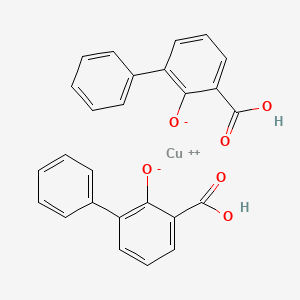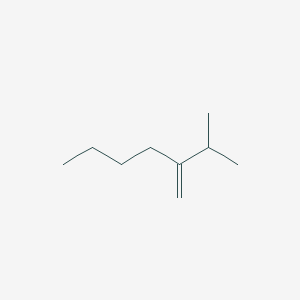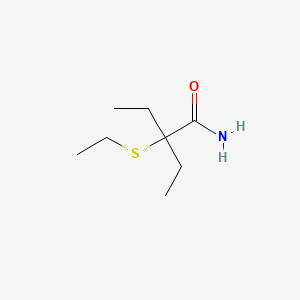![molecular formula C13H19N3O4S B13804745 N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide CAS No. 6949-52-6](/img/structure/B13804745.png)
N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a heptan-2-ylideneamino group and a nitrobenzenesulfonamide moiety, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide typically involves the condensation of heptan-2-one with 4-nitrobenzenesulfonamide under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Reduced nitro compounds.
Substitution: Alkylated or acylated sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The nitro group is believed to play a crucial role in its antibacterial activity by generating reactive intermediates that damage bacterial cells.
Vergleich Mit ähnlichen Verbindungen
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfapyridine: Known for its anti-inflammatory properties.
Comparison: N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide is unique due to its specific structural features, such as the heptan-2-ylideneamino group, which may confer distinct biological activities compared to other sulfonamides .
Eigenschaften
CAS-Nummer |
6949-52-6 |
|---|---|
Molekularformel |
C13H19N3O4S |
Molekulargewicht |
313.37 g/mol |
IUPAC-Name |
N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19N3O4S/c1-3-4-5-6-11(2)14-15-21(19,20)13-9-7-12(8-10-13)16(17)18/h7-10,15H,3-6H2,1-2H3/b14-11- |
InChI-Schlüssel |
WTFVUVDDKLXJLH-KAMYIIQDSA-N |
Isomerische SMILES |
CCCCC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C |
Kanonische SMILES |
CCCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


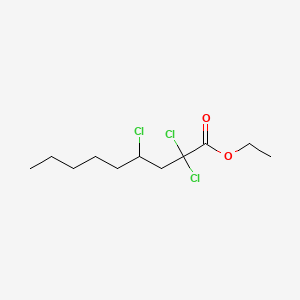
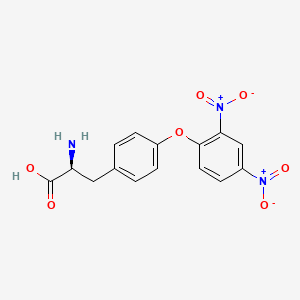
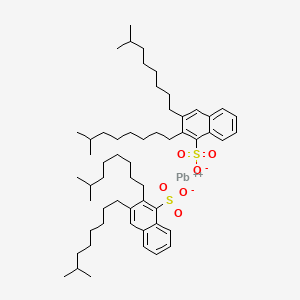
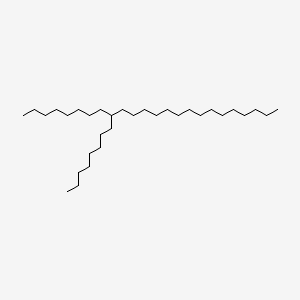
![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)

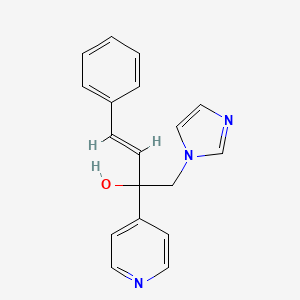
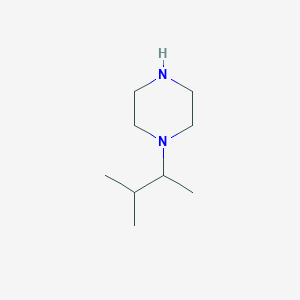
![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
